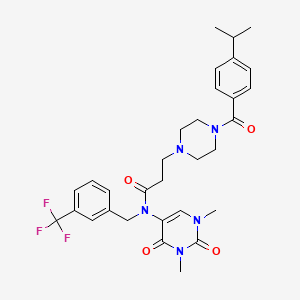
Aldh1A1-IN-3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aldh1A1-IN-3 is a selective inhibitor of the enzyme aldehyde dehydrogenase 1A1. This enzyme is part of the aldehyde dehydrogenase family, which is responsible for the oxidation of aldehydes to carboxylic acids. This compound has gained attention due to its potential therapeutic applications, particularly in cancer treatment, where it targets cancer stem cells.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Aldh1A1-IN-3 involves multiple steps, starting with the preparation of key intermediates. The reaction conditions typically include the use of organic solvents, catalysts, and specific temperature controls to ensure the desired chemical transformations. Detailed synthetic routes are often proprietary, but they generally involve the formation of carbon-nitrogen bonds, aromatic substitutions, and other organic reactions.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring purity and consistency of the product, and implementing quality control measures. The use of continuous flow reactors and automated systems can enhance efficiency and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
Aldh1A1-IN-3 primarily undergoes substitution reactions, where functional groups on the molecule are replaced by other groups. It can also participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents for reactions involving this compound include strong acids and bases, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions could produce alcohols or amines.
Applications De Recherche Scientifique
Aldh1A1-IN-3 has a wide range of scientific research applications:
Chemistry: Used as a tool to study the function of aldehyde dehydrogenase enzymes and their role in various chemical pathways.
Biology: Helps in understanding the metabolic processes involving aldehydes and their oxidation to carboxylic acids.
Medicine: Investigated for its potential to target cancer stem cells, thereby enhancing the efficacy of chemotherapy and reducing drug resistance.
Mécanisme D'action
Aldh1A1-IN-3 exerts its effects by selectively inhibiting the enzyme aldehyde dehydrogenase 1A1. This inhibition prevents the oxidation of aldehydes to carboxylic acids, leading to the accumulation of aldehydes within cells. The molecular targets include the active site of the enzyme, where this compound binds and blocks its catalytic activity. This disruption of aldehyde metabolism can affect various cellular pathways, including those involved in cell proliferation and survival.
Comparaison Avec Des Composés Similaires
Similar Compounds
Disulfiram: An FDA-approved drug that also inhibits aldehyde dehydrogenase enzymes but lacks selectivity for aldehyde dehydrogenase 1A1.
Benzimidazole Derivatives: Compounds that have been designed to selectively inhibit aldehyde dehydrogenase 1A1 with varying degrees of potency.
Uniqueness of Aldh1A1-IN-3
This compound is unique due to its high selectivity for aldehyde dehydrogenase 1A1, which makes it a valuable tool for studying the specific role of this enzyme in biological processes. Its potential therapeutic applications, particularly in targeting cancer stem cells, further distinguish it from other aldehyde dehydrogenase inhibitors.
Propriétés
Formule moléculaire |
C31H36F3N5O4 |
|---|---|
Poids moléculaire |
599.6 g/mol |
Nom IUPAC |
N-(1,3-dimethyl-2,4-dioxopyrimidin-5-yl)-3-[4-(4-propan-2-ylbenzoyl)piperazin-1-yl]-N-[[3-(trifluoromethyl)phenyl]methyl]propanamide |
InChI |
InChI=1S/C31H36F3N5O4/c1-21(2)23-8-10-24(11-9-23)28(41)38-16-14-37(15-17-38)13-12-27(40)39(26-20-35(3)30(43)36(4)29(26)42)19-22-6-5-7-25(18-22)31(32,33)34/h5-11,18,20-21H,12-17,19H2,1-4H3 |
Clé InChI |
SQMOQZDCIVMBQX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC=C(C=C1)C(=O)N2CCN(CC2)CCC(=O)N(CC3=CC(=CC=C3)C(F)(F)F)C4=CN(C(=O)N(C4=O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



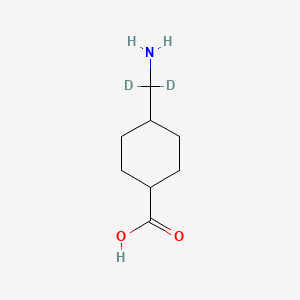

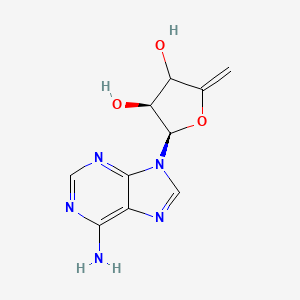





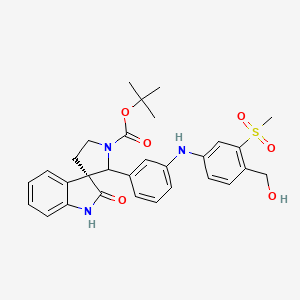
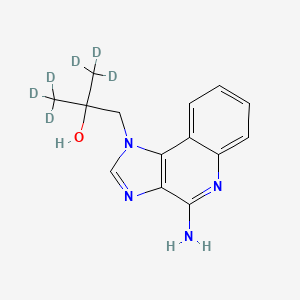

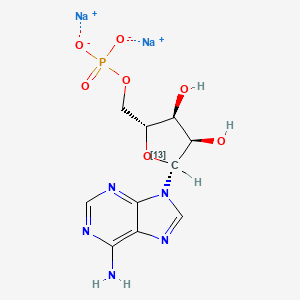
![9H-fluoren-9-ylmethyl N-[1-[(2R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]carbamate](/img/structure/B12399851.png)
